![molecular formula C27H27N5O4 B2692158 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207057-70-2](/img/no-structure.png)

2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

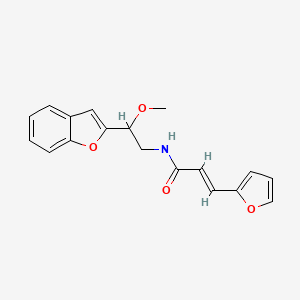

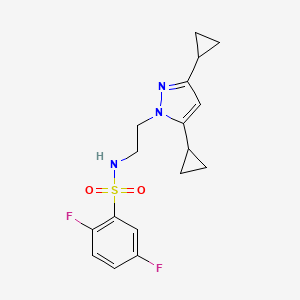

2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.

BenchChem offers high-quality 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tautomerism in NH-pyrazoles

Research on NH-pyrazoles, a class of compounds structurally related to 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, has revealed their unique tautomerism in solution and solid state. This phenomenon is crucial in understanding their chemical behavior and potential applications in various fields, such as material science and pharmaceuticals (Cornago et al., 2009).

Pharmacological Potential of Oxadiazole and Pyrazole Derivatives

A study exploring the pharmacological potential of oxadiazole and pyrazole derivatives, which are structurally similar to the compound , highlighted their applications in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the potential medical applications of such compounds (Faheem, 2018).

Antibacterial Activity of Oxadiazole and Pyrazole Compounds

Compounds belonging to the oxadiazole and pyrazole families have shown significant antibacterial activity. This suggests the potential of 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in developing new antibacterial agents (Rai et al., 2009).

Hypocholesterolemic Activities

Derivatives of oxadiazole compounds have exhibited considerable hypocholesterolemic activities. This points towards the potential use of similar compounds in treating cholesterol-related disorders (Yurugi et al., 1973).

Applications in Organic Light-Emitting Diodes

The synthesis and structure analysis of bis(1,3,4-oxadiazole) systems, closely related to the compound of interest, reveal their application in fabricating more efficient organic light-emitting diodes (LEDs). This underscores the potential of such compounds in advanced electronic and photonic devices (Wang et al., 2001).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-(2-butoxyphenyl)-5-bromo-4(5H)-pyrazolo[1,5-a]pyrazin-7(8H)-one and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "2-(2-butoxyphenyl)-5-bromo-4(5H)-pyrazolo[1,5-a]pyrazin-7(8H)-one", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane" ], "Reaction": [ "Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde:", "Step 1: Dissolve 2-ethoxybenzohydrazide (1.0 g, 6.0 mmol) in dry dichloromethane (20 mL) and cool the solution to 0°C.", "Step 2: Add ethyl chloroformate (0.8 mL, 9.6 mmol) dropwise to the solution with stirring.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 4: Add saturated sodium bicarbonate solution (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (1.2 g, 90%).", "Synthesis of 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: Dissolve 2-(2-butoxyphenyl)-5-bromo-4(5H)-pyrazolo[1,5-a]pyrazin-7(8H)-one (1.0 g, 3.3 mmol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 g, 6.6 mmol) in dry tetrahydrofuran (20 mL) under nitrogen atmosphere.", "Step 2: Add potassium carbonate (1.5 g, 10.8 mmol) to the solution and stir at room temperature for 12 hours.", "Step 3: Filter the reaction mixture and wash the residue with ethyl acetate (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (20 mL) and brine (20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a yellow solid (1.2 g, 90%).", "Coupling of intermediates to form the final product:", "Step 1: Dissolve 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.6 mmol) and 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (0.6 g, 1.8 mmol) in dry dichloromethane (20 mL) under nitrogen atmosphere.", "Step 2: Add palladium acetate (0.05 g, 0.23 mmol), triphenylphosphine (0.15 g, 0.57 mmol), and diisopropylethylamine (0.3 mL, 1.7 mmol) to the solution and stir at room temperature for 12 hours.", "Step 3: Filter the reaction mixture and wash the residue with dichloromethane (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (20 mL) and brine (20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, as a yellow solid (0.8 g, 80%)." ] } | |

CAS-Nummer |

1207057-70-2 |

Molekularformel |

C27H27N5O4 |

Molekulargewicht |

485.544 |

IUPAC-Name |

2-(2-butoxyphenyl)-5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C27H27N5O4/c1-3-5-16-35-23-12-8-6-10-19(23)21-17-22-27(33)31(14-15-32(22)29-21)18-25-28-26(30-36-25)20-11-7-9-13-24(20)34-4-2/h6-15,17H,3-5,16,18H2,1-2H3 |

InChI-Schlüssel |

JIHWPGSOFATVKB-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OCC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2692077.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2692079.png)

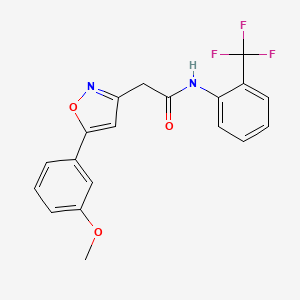

![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)

![7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2692082.png)

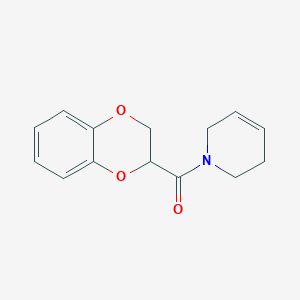

![6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2692088.png)

![N-[(4-Chlorophenyl)methyl]-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2692093.png)

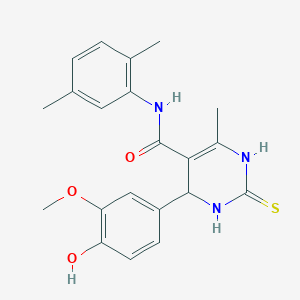

![diethyl 5-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2692095.png)